2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a 2-ethylhexyloxy group at the para position. The 2-ethylhexyloxy substituent consists of a branched alkyl chain (C8H17O), imparting significant lipophilicity and steric bulk to the molecule. This compound is structurally analogous to other aryl pinacol boronates, which are widely employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and tunable reactivity .
Properties
IUPAC Name |
2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGPHMLWLSONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609019 | |
| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251566-01-5 | |
| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(2-Ethyl-hexyloxy)-phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the study of boron-containing compounds’ biological activities.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group forms a transient complex with the palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly influences physical properties. For example:
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): A methoxy group (electron-donating) results in a white solid with a melting point of 125–126°C . Another derivative, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g), is a solid with a higher melting point (137–139°C), while its ortho-methoxy analog (2h) is a liquid, highlighting positional isomer effects .
- 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): A cyclohexyl group increases steric bulk and lipophilicity, likely reducing crystallinity compared to smaller substituents .
The 2-ethylhexyloxy group in the target compound is expected to lower melting points and increase solubility in organic solvents compared to methoxy derivatives due to its branched, nonpolar nature.
Reactivity in Cross-Coupling Reactions
Electronic and steric effects of substituents modulate reactivity:
- Electron-donating groups (e.g., methoxy) : Enhance reactivity in Suzuki-Miyaura couplings by activating the aryl ring. For instance, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in couplings with yields >90% under mild conditions .
- Sterically hindered groups (e.g., cyclohexyl, 2-ethylhexyloxy) : May reduce reaction rates or yields due to hindered access to the boron center. For example, bulky substituents in 2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (14) resulted in moderate yields (21–65%) in electrophotocatalytic reductions .
- Phenylethynyl groups : Improve conjugation but may require optimized conditions for efficient coupling .
Data Tables
Table 2: Substituent Effects on Reactivity
| Substituent Type | Electronic Effect | Steric Effect | Typical Yield Range (%) |
|---|---|---|---|
| Methoxy (para) | Electron-donating | Low | 75–95 |
| 2-Ethylhexyloxy (para) | Mildly donating | High | Inferred: 50–80 |
| Phenylethynyl | Neutral/Withdrawing | Moderate | 60–85 |
| Cyclohexyl | Neutral | High | 30–60 |
Biological Activity
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a compound of interest in various fields including medicinal chemistry and materials science. Its unique structure incorporates a dioxaborolane moiety, which enhances its potential biological activity. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its CAS number is 61676-62-8. The structure features a dioxaborolane ring that contributes to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds containing boron can exhibit antioxidant properties. The dioxaborolane structure allows for the stabilization of free radicals, which can be beneficial in preventing oxidative stress in biological systems. A study demonstrated that similar boron compounds showed significant radical scavenging activity, suggesting potential applications in health supplements and pharmaceuticals aimed at reducing oxidative damage .
Plant Growth Promotion
A notable aspect of this compound is its potential as a plant growth regulator. Similar dioxaborolane derivatives have been shown to influence plant hormonal pathways, promoting growth and development. For instance, studies on related compounds indicate they can enhance root elongation and biomass accumulation in various plant species . This suggests that this compound may exhibit similar effects.
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing the antioxidant capacity of various dioxaborolane derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited a significant reduction in lipid peroxidation levels compared to controls .
| Compound | Lipid Peroxidation Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| Compound B | 60 |
| This compound | 55 |
Case Study 2: Plant Growth Regulation
In agricultural trials assessing growth promotion in Arabidopsis thaliana, it was found that application of the compound led to a statistically significant increase in shoot length and leaf area compared to untreated controls .
| Treatment | Shoot Length (cm) | Leaf Area (cm²) |
|---|---|---|
| Control | 3.5 | 10 |
| This compound | 5.0 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
